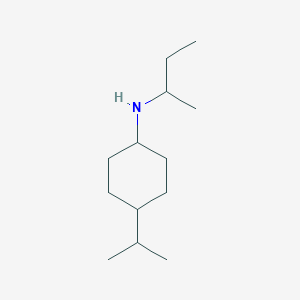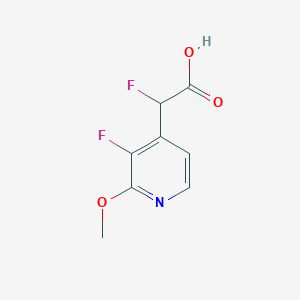
2-(5-Cyanopyridin-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Cyanopyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H10N2O2 It features a pyridine ring substituted with a cyano group at the 5-position and a butanoic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a halopyridine with a boronic acid derivative under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, borylation, and subsequent coupling reactions .
化学反应分析
Types of Reactions
2-(5-Cyanopyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2-(5-Cyanopyridin-3-yl)butanoic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(5-Cyanopyridin-3-yl)butanoic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid: A pyrrole alkaloid with similar structural features.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar functional group transformations.
Uniqueness
2-(5-Cyanopyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyano group and a butanoic acid moiety
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(5-cyanopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(10(13)14)8-3-7(4-11)5-12-6-8/h3,5-6,9H,2H2,1H3,(H,13,14) |
InChI 键 |
RFGZXBKNNCINDE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=CC(=C1)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


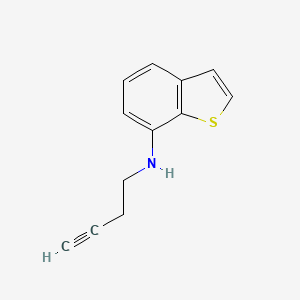

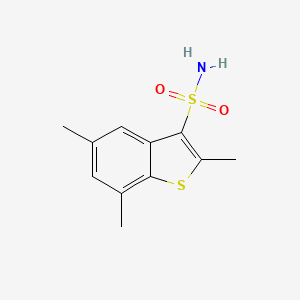
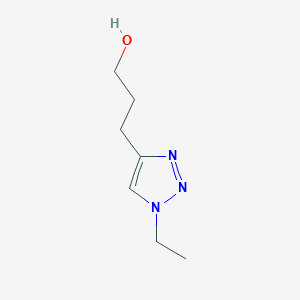
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
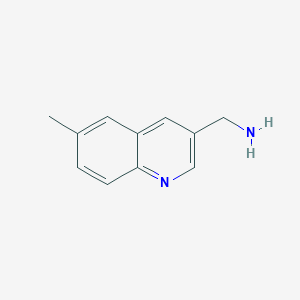
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
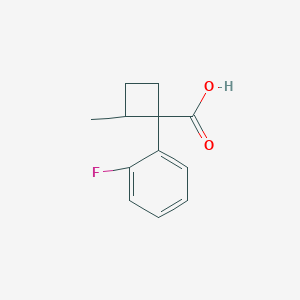

![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
